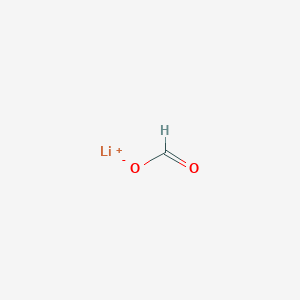

lithium;formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJKVVZOOEMPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHLiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Space Group of Lithium Formate

This technical guide provides a comprehensive overview of the crystal structure and space group of lithium formate (B1220265) (CHLiO₂) for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters of both the anhydrous and monohydrate forms of lithium formate, supported by experimental data from scientific literature.

Crystal Structure of Anhydrous Lithium Formate

Anhydrous lithium formate is known to exist in at least two polymorphic forms, a low-temperature orthorhombic phase and a high-temperature monoclinic phase.

Low-Temperature Orthorhombic Phase (LiHCOO-II)

The low-temperature modification of anhydrous lithium formate crystallizes in the orthorhombic crystal system. This phase can be obtained by the thermal dehydration of lithium formate monohydrate or by drying it over P₄O₁₀. It is stable up to 228 °C, at which point it transforms into the high-temperature monoclinic phase.

High-Temperature Monoclinic Phase (LiHCOO-I)

The high-temperature modification, which is quenchable, crystallizes in the monoclinic crystal system with the space group C2/c. In this structure, every oxygen atom is bonded to two lithium ions, and each lithium ion is tetrahedrally coordinated to four oxygen atoms, creating a three-dimensional network of interconnected ionic ring systems. The Li-O bond distances in this structure range from 1.927(2) Å to 1.967(2) Å, and the C-O bond distances are between 1.232(2) Å and 1.245(2) Å.

Experimental Protocol: A single crystal of the high-temperature monoclinic phase of anhydrous lithium formate was prepared by heating lithium formate monohydrate above its dehydration temperature (around 367 K) up to its melting point (around 543 K). Very slow cooling of the melt yielded a large single crystal. A smaller, well-formed crystal was then cut for analysis. Data collection was performed on a four-circle diffractometer using graphite-monochromatized Mo Kα radiation (λ = 0.71069 Å) at room temperature (295 K). The crystal was sealed in a glass capillary during data collection. The unit-cell dimensions were determined from 24 well-centered reflections.

Crystal Structure of Lithium Formate Monohydrate

Lithium formate monohydrate (HCOOLi · H₂O) crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group Pbn2₁.[1][2] The structure was determined using single-crystal X-ray diffraction.

In this structure, the lithium ion is tetrahedrally coordinated. The formate ions are arranged in planes parallel to the (100) crystal plane. The structure is further characterized by hydrogen bonds with a length of 2.74 Å.[1] One of the oxygen atoms of the formate group is coordinated to two lithium ions, while the other is coordinated to one lithium ion and also accepts a hydrogen bond from the water molecule.

Experimental Protocol: Crystals of lithium formate monohydrate were prepared by neutralizing an aqueous solution of formic acid with lithium carbonate.[1] After several days, long, transparent needle-like crystals separated from the solution. A crystal of suitable size (approximately 0.3 x 0.3 x 0.4 mm) was obtained by cutting and etching with water and was then sealed in a Lindemann-glass capillary to prevent dehydration.[1] The crystallographic data were collected using Mo Kα radiation, and a total of 1027 reflections were used in the final refinement, resulting in an R-value of 4.9%.[2] The positions of all hydrogen atoms were successfully determined.[1][2]

Summary of Crystallographic Data

The crystallographic data for the different forms of lithium formate are summarized in the table below for easy comparison.

| Compound | Anhydrous Lithium Formate (High-Temp.) | Anhydrous Lithium Formate (Low-Temp.) | Lithium Formate Monohydrate |

| Formula | CHLiO₂ | CHLiO₂ | HCO₂Li · H₂O |

| Crystal System | Monoclinic | Orthorhombic[3] | Orthorhombic[1] |

| Space Group | C2/c | Pna2₁[3] | Pbn2₁[1][2] |

| Unit Cell Parameters | a = 12.054(5) Åb = 12.063(4) Åc = 13.518(5) Åβ = 100.96(1)° | a = 6.99 Åb = 6.50 Åc = 4.85 Å[3] | a = 6.483(4) Åb = 9.973(7) Åc = 4.847(5) Å[1] |

| Unit Cell Volume (V) | 1929.6(9) ų | 220.6 ų | 313.3 ų |

| Molecules per Unit Cell (Z) | 32 | Not specified | 4[1][2] |

| Calculated Density (Dx) | 1.431 Mg/m³ | Not specified | Not specified |

Logical Relationship of Lithium Formate Crystal Structures

The following diagram illustrates the relationship between the different forms of lithium formate and their crystallographic properties.

Caption: Relationship between lithium formate forms.

References

An In-depth Technical Guide to the Synthesis and Characterization of Anhydrous Lithium Formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of anhydrous lithium formate (B1220265) (HCOOLi). It is intended for a technical audience in research and development who require detailed methodologies and characterization data for this compound.

Introduction

Anhydrous lithium formate is a white crystalline solid with applications in various fields, including as a catalyst in organic synthesis and as a potential material in lithium-ion batteries.[1] Its synthesis and thorough characterization are crucial for ensuring purity and optimal performance in these applications. This document outlines the primary methods for its preparation and the key analytical techniques for its characterization.

Synthesis of Anhydrous Lithium Formate

There are two primary routes for the synthesis of anhydrous lithium formate: the direct reaction of a lithium source with formic acid to produce the anhydrous salt or a hydrated form which is subsequently dehydrated, and the thermal dehydration of commercially available lithium formate monohydrate.

Synthesis from Lithium Carbonate and Formic Acid

This method involves the neutralization reaction between lithium carbonate and formic acid. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction Pathway:

Caption: Reaction pathway for the synthesis of anhydrous lithium formate from lithium carbonate.

Experimental Protocol:

-

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Formic acid (HCOOH), ~98-100%

-

Deionized water

-

-

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of lithium carbonate to a stirred solution of formic acid in deionized water at room temperature. The addition should be gradual to control the effervescence of carbon dioxide.

-

Continue stirring until the gas evolution ceases and all the lithium carbonate has dissolved. The pH of the resulting solution should be neutral to slightly acidic (pH 6-7).[2]

-

Filter the solution to remove any insoluble impurities.

-

The resulting lithium formate solution can be concentrated by evaporation of the solvent under reduced pressure.

-

The obtained lithium formate crystals are then dried in a vacuum oven at a temperature above 94°C to ensure the removal of any water of hydration.[3]

-

Dehydration of Lithium Formate Monohydrate

This is a straightforward method that involves heating lithium formate monohydrate (HCOOLi·H₂O) to remove the water molecule.

Dehydration Process:

Caption: Dehydration of lithium formate monohydrate to its anhydrous form.

Experimental Protocol:

-

Materials:

-

Lithium formate monohydrate (HCOOLi·H₂O)

-

-

Procedure:

-

Place the lithium formate monohydrate in a suitable drying vessel (e.g., a round-bottom flask or a drying dish).

-

Heat the sample in a vacuum oven at a temperature of 95-110°C. The dehydration of the monohydrate to the anhydrous salt occurs at 94°C.[3]

-

Maintain the temperature for several hours under vacuum to ensure complete removal of water.

-

Cool the anhydrous lithium formate to room temperature in a desiccator to prevent rehydration before use or storage.

-

Characterization of Anhydrous Lithium Formate

A comprehensive characterization of the synthesized anhydrous lithium formate is essential to confirm its identity, purity, and physical properties.

Characterization Workflow:

Caption: A typical workflow for the characterization of anhydrous lithium formate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of anhydrous lithium formate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | CHLiO₂ | [4] |

| Molar Mass | 51.96 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 556-63-8 | [4] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pna2₁ | [3] |

| Decomposition Temperature | 230 °C | [3] |

X-ray Diffraction (XRD)

Powder X-ray diffraction is a fundamental technique to confirm the crystal structure and phase purity of the synthesized anhydrous lithium formate. Anhydrous lithium formate crystallizes in the orthorhombic crystal system.[3]

Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pna2₁ | [3] |

| Unit Cell Dimensions | a = 6.99 Å, b = 6.50 Å, c = 4.85 Å | [3] |

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Sample Preparation: A small amount of the finely ground anhydrous lithium formate powder is mounted on a sample holder.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the formate ion and confirm the absence of water in the anhydrous sample.

Experimental Protocol (FTIR-ATR):

-

Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the anhydrous lithium formate powder is placed directly on the ATR crystal.

-

Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Experimental Protocol (Raman):

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of the sample is placed on a microscope slide or in a capillary tube.

-

Data Collection: The Raman spectrum is collected over a relevant spectral range, typically from 100 to 3500 cm⁻¹.

Expected Vibrational Modes:

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of anhydrous lithium formate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Thermal Properties:

| Parameter | Value | Reference |

| Dehydration of Monohydrate | 94 °C | [3] |

| Decomposition of Anhydrous Form | 230 °C | [3] |

| Decomposition Products | Lithium carbonate, carbon monoxide, hydrogen | [3] |

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to a temperature above the decomposition point (e.g., 300 °C).

The TGA curve for anhydrous lithium formate is expected to show a stable baseline up to approximately 230 °C, followed by a sharp weight loss corresponding to its decomposition. The DSC curve will show a corresponding endothermic or exothermic peak at the decomposition temperature.

Safety and Handling

Lithium formate is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of anhydrous lithium formate via two primary routes and a comprehensive workflow for its characterization using standard analytical techniques. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists in the fields of chemistry, materials science, and drug development. Accurate synthesis and thorough characterization are paramount to ensuring the quality and performance of anhydrous lithium formate in its various applications.

References

An In-depth Technical Guide to the Solubility of Lithium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium formate (B1220265) in various organic solvents. While quantitative solubility data in the public domain is limited, this document compiles available qualitative information and presents detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to be a valuable resource for professionals in chemistry, materials science, and pharmaceutical development who are working with lithium formate.

Quantitative Solubility Data

Precise, publicly available quantitative data on the solubility of lithium formate in a wide range of pure organic solvents is scarce. However, qualitative descriptions and data for specific systems have been reported. The following table summarizes the available information. It is important to note that "miscible" implies solubility in all proportions, while "partially soluble" indicates that the solubility is limited. For many common organic solvents, only qualitative observations are available.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Source(s) |

| Formic Acid | HCOOH | Protic | 23.72 ± 0.1 mol % | 25 | [1] |

| Ethanol (B145695) | C₂H₅OH | Protic | Miscible | Not Specified | [2] |

| Methanol | CH₃OH | Protic | Miscible | Not Specified | [2] |

| Acetone | C₃H₆O | Aprotic | Miscible | Not Specified | [2] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic | Miscible | Not Specified | [2] |

| Benzene | C₆H₆ | Aprotic | Partially Soluble (~10%) | Not Specified | [2] |

| Toluene | C₇H₈ | Aprotic | Partially Soluble (~10%) | Not Specified | [2] |

| Xylenes | C₈H₁₀ | Aprotic | Partially Soluble (~10%) | Not Specified | [2] |

Note: The solubility in ethanol is part of a ternary system with water, where the addition of ethanol decreases the solubility of lithium formate in the aqueous solution[1]. The miscibility in pure ethanol is noted qualitatively.

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of lithium formate in specific organic solvents, several established experimental methods can be employed. The following sections detail the protocols for three common and reliable methods.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Conical flasks or vials with secure stoppers

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, ICP-OES, or gravimetric analysis setup)

Procedure:

-

Add an excess amount of lithium formate to a known volume or mass of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant.

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed container or volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Determine the concentration of lithium formate in the filtrate using a suitable analytical method. For gravimetric analysis, a known mass or volume of the filtrate is evaporated to dryness, and the mass of the residue is determined.

Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus:

-

Equipment for preparing a saturated solution (as in the isothermal saturation method)

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of lithium formate in the desired organic solvent using the isothermal saturation method.

-

Pre-weigh a clean and dry evaporating dish (W₁).

-

Carefully transfer a known volume of the clear, filtered saturated solution into the evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas. For higher boiling point solvents, an oven set to a temperature below the decomposition point of lithium formate can be used.

-

Once the solvent is fully evaporated, dry the residue in an oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W₃).

-

The mass of the dissolved lithium formate is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃). The solubility can then be expressed as grams of solute per 100 grams of solvent.

Freezing Point Depression Method

This colligative property-based method is suitable for determining the solubility of a substance by observing the change in the freezing point of the solvent upon the addition of the solute.

Principle: The freezing point of a solvent is depressed when a solute is dissolved in it. By measuring the freezing point of saturated solutions at different concentrations, a solubility curve can be constructed.

Apparatus:

-

Beckmann thermometer or a precise digital thermometer

-

Freezing tube with a side arm for introducing the solute

-

Outer jacket tube

-

Stirrer

-

Cooling bath (e.g., ice-salt mixture)

Procedure:

-

Determine the freezing point of the pure organic solvent by placing a known amount in the freezing tube and cooling it slowly in the cooling bath while stirring. Record the temperature at which the solid and liquid phases are in equilibrium.

-

Add a small, known amount of lithium formate to the solvent in the freezing tube and stir until it is completely dissolved.

-

Determine the new freezing point of the solution.

-

Continue to add small, known increments of lithium formate, determining the freezing point after each addition, until the solution becomes saturated (i.e., excess solid is present).

-

Plot the freezing point depression against the concentration of lithium formate. The point at which the freezing point no longer changes with the addition of more solute corresponds to the saturation concentration at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method coupled with gravimetric analysis.

Caption: A generalized workflow for determining the solubility of lithium formate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium formate (B1220265) (HCOOLi), the lithium salt of formic acid, is a versatile inorganic compound with a growing range of applications across various scientific and industrial sectors. Available as both an anhydrous salt and a monohydrate, its unique properties make it a compound of interest in fields such as battery technology, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of lithium formate, detailed experimental protocols for its characterization and synthesis, and insights into its applications, particularly in drug development.

Core Physical and Chemical Properties

Lithium formate is a white crystalline solid that is highly soluble in water.[1] The key identification and property data for both its anhydrous and monohydrate forms are summarized in the tables below.

Table 1: General and Physical Properties of Lithium Formate

| Property | Anhydrous Lithium Formate | Lithium Formate Monohydrate |

| Chemical Formula | CHLiO₂[1] | HCO₂Li · H₂O[2] |

| Molecular Weight | 51.96 g/mol [1] | 69.97 g/mol [2] |

| CAS Number | 556-63-8[3] | 6108-23-2[2] |

| Appearance | White crystalline solid | Colorless or white crystals and lumps[2] |

| Melting Point | 230 °C (decomposes)[1] | 94 °C (loses water)[1] |

| Solubility in Water | Soluble[1] | 250 g/L |

| Crystal System | Orthorhombic[1] | - |

| Space Group | Pna2₁[1] | - |

| Unit Cell Dimensions | a = 6.99 Å, b = 6.50 Å, c = 4.85 Å[1] | - |

Table 2: Chemical Identifiers of Lithium Formate

| Identifier | Anhydrous Lithium Formate | Lithium Formate Monohydrate |

| PubChem CID | 23680280 | 23702287 |

| EC Number | 209-133-0 | 209-133-0[2] |

| SMILES | [Li+].C(=O)[O-][4] | [Li+].[H]O[H].[H]C([O-])=O[2] |

| InChI | InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1[1] | InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1[2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of lithium formate.

Synthesis of Lithium Formate from Lithium Carbonate and Formic Acid

A common laboratory-scale synthesis of lithium formate involves the reaction of lithium carbonate with formic acid.[5]

Protocol:

-

Slowly add industrial-grade lithium carbonate to a formic acid solution at room temperature with constant stirring.

-

Continue adding lithium carbonate until the effervescence (release of CO₂) ceases, indicating the reaction is complete.

-

Filter the resulting solution to remove any unreacted lithium carbonate and other insoluble impurities.

-

The filtrate is a purified lithium formate solution. For solid lithium formate, the water can be evaporated.

Caption: Synthesis of Lithium Formate.

Characterization Techniques

TGA is used to study the thermal stability and decomposition of lithium formate.

Protocol:

-

Place a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA instrument.

-

Heat the sample under a controlled atmosphere, such as nitrogen or air, at a constant heating rate.[6][7] A typical heating rate is 10-20 °C/min.[6][8]

-

Record the mass loss as a function of temperature. For lithium formate monohydrate, a mass loss corresponding to the loss of one water molecule is expected around 94 °C.[1] The anhydrous form decomposes at approximately 230 °C.[1]

FTIR spectroscopy is used to identify the functional groups present in lithium formate.

Protocol (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the lithium formate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]

-

Place the mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11][12]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Raman spectroscopy provides information about the vibrational modes of the formate ion and the lithium-oxygen bond.

Protocol:

-

Place a small amount of the solid lithium formate sample on a microscope slide.

-

Focus the laser beam of the Raman spectrometer onto the sample. A common laser wavelength used is 532 nm.[12][13]

-

Acquire the Raman spectrum, typically in the range of 100-4000 cm⁻¹.

NMR spectroscopy is used to confirm the structure of the formate ion.

Protocol (¹H NMR):

-

Dissolve approximately 5-25 mg of lithium formate in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O). A typical concentration is around 0.041 g in 0.5 mL of D₂O.[14]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. A single peak corresponding to the proton of the formate group is expected.

Applications in Drug Development

Lithium salts, primarily lithium carbonate, are well-established for the treatment of bipolar disorder.[1][15][16][17][18] The therapeutic action of the lithium ion is believed to involve the modulation of several intracellular signaling pathways, including the inhibition of inositol (B14025) monophosphatase (IMPase) and glycogen (B147801) synthase kinase-3 beta (GSK-3β).[16]

While less common than the carbonate, lithium formate is also utilized in the pharmaceutical industry. Its applications include use in the formulation of mood-stabilizing medications and as an agent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[19] The formation of a salt, such as a formate salt, can significantly improve the dissolution rate and bioavailability of an API.[3][16][19][20]

Below is a generalized workflow for enhancing API solubility through salt formation.

Caption: API Solubility Enhancement Workflow.

Other Applications

Beyond pharmaceuticals, lithium formate is a key component in other advanced technologies:

-

Battery Technology: It is used as a prelithiation additive in lithium-ion batteries to compensate for the initial lithium loss during the formation of the solid electrolyte interphase (SEI), thereby improving the battery's initial coulombic efficiency and overall performance.[21][22][23][24][25]

-

Lithium Recovery: Lithium formate is an intermediate in some recycling processes for recovering lithium from spent lithium-ion battery cathodes.[15]

Safety and Handling

Lithium formate is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] When handling lithium formate, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn.[2] It should be stored in a tightly closed container in a dry, well-ventilated place.

Conclusion

Lithium formate is a compound with a diverse and expanding range of applications. Its well-defined physical and chemical properties, coupled with its utility in enhancing drug solubility and improving battery performance, make it a valuable material for researchers and developers in various scientific fields. A thorough understanding of its characteristics and the appropriate experimental techniques for its synthesis and analysis is crucial for harnessing its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Thermal Decomposition of Olive-Solid Waste by TGA: Characterization and Devolatilization Kinetics under Nitrogen and Oxygen Atmospheres [scirp.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 8. mdpi.com [mdpi.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. How Do You Make Ir Pellets? A Step-By-Step Guide To Flawless Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. hou.usra.edu [hou.usra.edu]

- 13. researchgate.net [researchgate.net]

- 14. Lithium formate monohydrate(556-63-8) 1H NMR spectrum [chemicalbook.com]

- 15. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of lithium in the treatment of bipolar disorder: convergent evidence for neurotrophic effects as a unifying hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lithium treatment of Bipolar disorder in adults: A systematic review of randomized trials and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. agnopharma.com [agnopharma.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Prelithiation strategies for enhancing the performance of lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Prelithiation strategies for enhancing the performance of lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Vibrational Spectroscopy of Lithium Formate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of lithium formate (B1220265) monohydrate (LiHCOO·H₂O), a compound of interest for its non-linear optical properties and as a model system for studying ionic interactions and hydrogen bonding in crystalline solids. This document details the theoretical background, experimental protocols, and spectral analysis of lithium formate monohydrate using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Introduction to the Vibrational Spectroscopy of Lithium Formate Monohydrate

Vibrational spectroscopy is a powerful non-destructive analytical technique for probing the molecular structure and lattice dynamics of crystalline materials. In the case of lithium formate monohydrate, these techniques provide detailed insights into the internal vibrations of the formate ion (HCOO⁻) and the water molecule, as well as the external lattice vibrations involving the lithium cation (Li⁺) and the motions of the formate and water units within the crystal lattice.

The vibrational spectrum of lithium formate monohydrate is rich with information, revealing the symmetry of the molecular units, the nature of the coordination of the formate ion to the lithium ion, and the hydrogen bonding network involving the water molecule. Analysis of the infrared and Raman spectra allows for the assignment of specific vibrational modes, which can be correlated with the crystal structure of the material.

Crystal Structure of Lithium Formate Monohydrate

Lithium formate monohydrate crystallizes in the orthorhombic crystal system with the space group Pna2₁[1]. The unit cell parameters are a = 6.99 Å, b = 6.50 Å, and c = 4.85 Å[1]. The crystal structure consists of lithium ions coordinated by oxygen atoms from both the formate ions and water molecules. The formate ions act as bridging ligands, and the water molecules are involved in a hydrogen-bonding network. This intricate structure gives rise to a complex vibrational spectrum, with distinct internal and external modes.

Vibrational Mode Analysis

The vibrational modes of lithium formate monohydrate can be broadly categorized into two types:

-

Internal Modes: These are the high-frequency vibrations occurring within the formate ion and the water molecule. For the formate ion, these include the C-H stretching and bending modes, and the symmetric and asymmetric COO⁻ stretching and bending modes. For the water molecule, these are the symmetric and asymmetric O-H stretching and the H-O-H bending modes.

-

External Modes (Lattice Modes): These are the lower-frequency vibrations that involve the motion of the entire molecular units (formate ions and water molecules) and the lithium ions within the crystal lattice. These can be further classified as translational and librational (rotational) modes.

The following tables summarize the experimentally observed vibrational frequencies for lithium formate monohydrate from Infrared and Raman spectroscopy and their corresponding assignments.

Internal Vibrational Modes

| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment | Vibrational Mode Description |

| ~3400 - 3000 | ~3400 - 3000 | ν(OH) | Symmetric and Asymmetric O-H Stretching (water) |

| ~2840 | ~2840 | ν(CH) | C-H Stretching (formate) |

| ~1670 | ~1670 | δ(HOH) | H-O-H Bending (water) |

| ~1590 | ~1590 | νₐ(COO⁻) | Asymmetric COO⁻ Stretching (formate) |

| ~1370 | ~1370 | νₛ(COO⁻) | Symmetric COO⁻ Stretching (formate) |

| ~1350 | ~1350 | δ(CH) | C-H in-plane Bending (formate) |

| ~1070 | ~1070 | ρ(CH) | C-H out-of-plane Bending (rocking) (formate) |

| ~780 | ~780 | δ(OCO) | O-C-O Bending (scissoring) (formate) |

External (Lattice) Vibrational Modes

| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment | Vibrational Mode Description |

| 277 | 277 | T(F) | Translational Mode (Formate) |

| 230 | 230 | T(F) | Translational Mode (Formate) |

| 216 | 216 | T(F) | Translational Mode (Formate) |

| 183 | - | - | Second Order Band |

| - | 174-164 | w(F) | Wagging Mode (Formate) |

| 148 | - | - | Second Order Band |

| - | 133-129 | τ(F) | Twisting Mode (Formate) |

| 113 | 113 | T(F) | Translational Mode (Formate) |

| 105 | 105 | T(F) | Translational Mode (Formate) |

| - | 78 | ρ(F) | Rocking Mode (Formate) |

| 70 | 70 | ρ(F) | Rocking Mode (Formate) |

| 62 | - | - | Second Order Band |

| 51 | 51 | T(F) | Translational Mode (Formate) |

| 37 | 37 | - | Lattice Mode |

| 27 | 27 | - | Lattice Mode |

Note: The exact peak positions may vary slightly between different studies due to variations in experimental conditions and instrumentation. The data presented here is a compilation from multiple sources.[2]

Experimental Protocols

Accurate and reproducible vibrational spectra are contingent on meticulous sample preparation and consistent instrument parameters. The following sections provide detailed methodologies for the analysis of lithium formate monohydrate using FTIR and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.1.1. Transmission FTIR using KBr Pellets

This method is suitable for obtaining high-quality infrared spectra of solid, powdered samples.

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of lithium formate monohydrate into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure a homogeneous mixture.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 - 64 (signal-averaged)

-

Apodization: Happ-Genzel

-

Background: A background spectrum should be collected using a pure KBr pellet prepared in the same manner.

-

4.1.2. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent-moistened (e.g., isopropanol (B130326) or ethanol) soft tissue.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered lithium formate monohydrate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 650 cm⁻¹ (or as limited by the ATR crystal)

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 - 64

-

Apodization: Happ-Genzel

-

ATR Correction: An ATR correction algorithm may be applied to the collected spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a transmission spectrum.

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as some vibrational modes may be more intense in the Raman spectrum and vice-versa, governed by the selection rules (change in polarizability for Raman activity versus change in dipole moment for IR activity).

-

Sample Preparation:

-

Polycrystalline Powder: A small amount of the powdered sample can be placed on a microscope slide or packed into a capillary tube.

-

Single Crystal: For polarized Raman studies, a single crystal of lithium formate monohydrate should be mounted on a goniometer head to allow for precise orientation of the crystallographic axes relative to the polarization of the incident and scattered laser light.

-

-

Instrument Parameters:

-

Excitation Laser: A laser with a wavelength in the visible or near-infrared region (e.g., 532 nm, 633 nm, or 785 nm) is typically used. Laser power should be kept low (e.g., 1-10 mW) to avoid sample heating or degradation.

-

Objective: A microscope objective (e.g., 10x, 20x, or 50x) is used to focus the laser onto the sample and collect the scattered light.

-

Spectral Range: Typically 100 - 4000 cm⁻¹

-

Resolution: 2 - 4 cm⁻¹

-

Acquisition Time and Accumulations: These will depend on the scattering intensity of the sample and the desired signal-to-noise ratio. Typical values might be 10-30 seconds per accumulation for 5-10 accumulations.

-

Polarization: For single-crystal analysis, polarizers are used in the incident and scattered light paths to select specific polarization geometries (e.g., parallel or perpendicular) to probe the symmetry of the vibrational modes.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the vibrational analysis of lithium formate monohydrate.

Caption: Experimental workflow for the vibrational analysis of lithium formate monohydrate.

Caption: Relationship between the crystal structure and vibrational modes of lithium formate monohydrate.

References

An In-depth Technical Guide to the Electronic Structure of the Formate Anion in Lithium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of the formate (B1220265) anion (HCOO⁻) within the ionic crystal lattice of lithium formate (LiHCOO). By integrating data from crystallographic studies, X-ray photoelectron spectroscopy (XPS), and advanced computational modeling, this document offers a detailed picture of the bonding, charge distribution, and orbital characteristics that define this fundamental carboxylate system.

Introduction

Lithium formate, a simple alkali metal carboxylate, serves as a valuable model system for understanding ionic interactions and the electronic properties of the formate functional group. The electronic structure of the formate anion is critical to its chemical reactivity, coordination chemistry, and its role in various chemical and biological processes. This guide synthesizes experimental and theoretical findings to provide a cohesive understanding of its properties at the molecular level.

Molecular and Crystal Structure

The formate anion in lithium formate is characterized by a planar structure with C₂ᵥ symmetry. The negative charge is delocalized across the two oxygen atoms, leading to two equivalent C-O bonds. This delocalization is a key feature of its electronic structure. The crystal structure of anhydrous lithium formate is monoclinic.[1] In this lattice, each lithium ion (Li⁺) is tetrahedrally coordinated by four oxygen atoms from neighboring formate anions, creating a three-dimensional network.[1]

The key structural parameters, determined through X-ray and neutron diffraction studies, are summarized in Table 1. The C-O bond lengths are intermediate between that of a C=O double bond and a C-O single bond, confirming the resonance delocalization of the π-electrons.

Table 1: Structural Parameters of the Formate Anion in Lithium Formate

| Parameter | Anhydrous LiHCOO | LiHCOO·H₂O (Monohydrate) |

| C-O Bond Length | 1.232 - 1.245 Å | 1.243 - 1.247 Å |

| O-C-O Bond Angle | ~125° | ~125° |

| Li-O Distance | 1.927 - 1.967 Å | Varies |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pna2₁ |

Data sourced from diffraction studies.[1]

Experimental Analysis of Electronic Structure

The electronic structure, particularly the core and valence orbital energies, can be probed directly using spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS)

Table 2: Core-Level Binding Energies (XPS)

| Core Level | Species | Expected Binding Energy (eV) | Reference / Justification |

| C 1s | HC OO⁻ | ~288.0 - 288.5 eV | Experimental value for aqueous HCOO⁻ is 288.0 eV. Solid-state effects may cause a slight shift. |

| O 1s | HCO O⁻ | ~531.5 - 532.5 eV | Consistent with oxygen in carboxylate and carbonate groups in other lithium salts. |

| Li 1s | Li ⁺ | ~55.4 - 56.0 eV | Typical range for Li⁺ in ionic compounds like Li₂CO₃. |

Binding energies are referenced to the adventitious C 1s peak at 284.8 eV.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the bonding within the formate anion. The frequencies of the C-O stretching modes are particularly sensitive to the bond order and electronic delocalization.

Table 3: Key Vibrational Frequencies of the Formate Anion

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method |

| ν(CH) (C-H stretch) | ~2840 | IR / Raman |

| νₐ(OCO) (asymmetric stretch) | ~1590 | IR / Raman |

| νₛ(OCO) (symmetric stretch) | ~1366 | IR / Raman |

| δ(OCO) (in-plane bend) | ~775 | IR / Raman |

Frequencies are typical values for solid-state formates.

Theoretical Analysis of Electronic Structure

Density Functional Theory (DFT) and other ab initio methods provide detailed theoretical insight into the electronic structure, complementing experimental data. These calculations allow for the determination of atomic charges, molecular orbital energies, and the density of states.

Atomic Charge Distribution

Mulliken population analysis from early ab initio calculations and more modern Bader charge analysis from DFT studies quantify the charge distribution on each atom. These calculations confirm the highly polar nature of the bonds and the delocalization of the negative charge onto the oxygen atoms. The lithium atom exists as a nearly fully-fledged ion.

Table 4: Calculated Partial Atomic Charges (Mulliken)

| Atom | Partial Charge (e) |

| C | +0.20 to +0.35 |

| O | -0.60 to -0.75 |

| H | +0.10 to +0.20 |

| Li | +0.85 to +0.95 |

Values represent a typical range from computational studies on alkali formates.

Molecular Orbitals and Density of States (DOS)

The electronic structure of the formate anion is defined by its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) is a non-bonding π-orbital localized on the two oxygen atoms, which is crucial for its nucleophilic reactivity. The lowest unoccupied molecular orbital (LUMO) is the corresponding π* anti-bonding orbital.

A Density of States (DOS) plot illustrates the distribution of electronic states as a function of energy. The Projected Density of States (PDOS) further decomposes this, showing the contribution of each atomic orbital (e.g., C 2p, O 2p) to the total DOS. For lithium formate, the valence band is dominated by O 2p states, with smaller contributions from C 2p and H 1s. The conduction band is primarily composed of unoccupied π* states of the formate anion.

Methodologies and Workflows

A comprehensive understanding of the electronic structure is achieved by integrating experimental and theoretical methods.

Integrated Analysis Workflow

The logical flow for characterizing the electronic structure combines experimental measurements with computational validation and analysis.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: High-purity lithium formate powder is pressed into a pellet or mounted onto conductive carbon tape. To minimize surface contamination, the sample is loaded into the spectrometer's introduction chamber immediately after preparation. For highly sensitive measurements, the sample can be cleaved in situ under ultra-high vacuum (UHV) conditions.

-

Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation. The analysis is performed in a UHV chamber (base pressure < 10⁻⁹ torr).

-

Data Acquisition: Survey scans (0-1200 eV) are first acquired to identify all elements present on the surface. High-resolution scans are then performed for the Li 1s, C 1s, and O 1s regions using a pass energy of 20 eV to achieve high spectral resolution.

-

Charge Compensation: A low-energy electron flood gun is used to neutralize surface charging, which is common for insulating samples like lithium formate.

-

Data Analysis: The resulting spectra are charge-referenced by setting the adventitious carbon C 1s peak to 284.8 eV. The high-resolution spectra are then fitted with Gaussian-Lorentzian peak shapes to deconvolve different chemical states and determine their precise binding energies.

Computational Protocol: Density Functional Theory (DFT)

-

Model Construction: The initial atomic coordinates are taken from experimental crystal structure data obtained via X-ray diffraction.[1] A supercell of the crystal lattice is constructed to ensure periodic boundary conditions are accurately represented.

-

Software: Calculations are performed using a plane-wave DFT package such as Quantum ESPRESSO, VASP, or CASTEP.

-

Calculation Parameters:

-

Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is typically used for structural relaxation and electronic structure calculations.

-

Pseudopotentials: Ultrasoft or PAW pseudopotentials are used to describe the interaction between core and valence electrons.

-

Energy Cutoff: A plane-wave energy cutoff of at least 500 eV is employed to ensure convergence.

-

k-point Mesh: A Monkhorst-Pack grid is used for Brillouin zone integration. The density of the grid is tested for convergence; a typical mesh would be 4x4x4 or denser for the unit cell.

-

-

Workflow:

-

First, the ionic positions and the lattice parameters are fully relaxed until forces on the atoms are below 0.01 eV/Å.

-

Using the relaxed structure, a static self-consistent field (SCF) calculation is performed to obtain the ground-state electronic energy.

-

Finally, a non-self-consistent calculation on a denser k-point mesh is run to calculate the Density of States (DOS) and Projected Density of States (PDOS). Atomic charges are calculated using Bader or Mulliken population analysis.

-

Conclusion

The electronic structure of the formate anion in lithium formate is defined by strong, polar covalent bonds within the anion and a predominantly ionic interaction with the surrounding lithium cations. The key characteristic is the resonance delocalization of π-electrons across the O-C-O moiety, resulting in equivalent C-O bonds and a negative charge shared between the two oxygen atoms. This picture is robustly supported by a combination of diffraction data, spectroscopic measurements, and quantum chemical calculations. The methodologies and data presented herein provide a foundational guide for researchers investigating carboxylate chemistry in materials science and drug development.

References

Unveiling the Nonlinear Optical Properties of Lithium Formate Monohydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the discovery and characterization of the nonlinear optical (NLO) properties of lithium formate (B1220265) monohydrate (HCOOLi·H₂O), a promising material for frequency conversion applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing in-depth data, experimental protocols, and visualizations of the core concepts.

Introduction to Lithium Formate Monohydrate as an NLO Material

Lithium formate monohydrate (LFMH) is a semi-organic crystal that has garnered significant interest for its nonlinear optical properties. Its non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects, combined with its favorable optical and mechanical characteristics, makes it a candidate for applications such as second harmonic generation (SHG). This guide explores the key discoveries and experimental validations of its NLO capabilities.

Quantitative Nonlinear Optical and Physical Properties

A summary of the key quantitative data for lithium formate monohydrate is presented below, offering a comparative overview of its NLO and physical characteristics.

| Property | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbn2₁ | [1] |

| Transparency Range | 0.24 - 1.2 µm | [1] |

| Second Harmonic Generation (SHG) Efficiency | 0.9 times that of KDP | [1] |

| Nonlinear Optical Coefficient (d₂₄ = d₃₂) at 1.064 µm | ~1.06 pm/V | [Calculated from relative measurement] |

| Laser Damage Threshold | 1.5 GW/cm² | [1] |

Note: The value for d₂₄ and d₃₂ is an estimation based on the reported SHG efficiency relative to KDP (Potassium Dihydrogen Phosphate), a well-characterized NLO crystal.

Experimental Protocols

Single Crystal Growth by Slow Evaporation Solution Technique

High-quality single crystals of lithium formate monohydrate are essential for the accurate characterization of their nonlinear optical properties. The slow evaporation solution growth technique is a widely used and effective method for this purpose.

Materials and Equipment:

-

Lithium formate monohydrate salt

-

Deionized water

-

Beakers and flasks

-

Magnetic stirrer with hot plate

-

Constant temperature bath

-

Seed crystals (optional)

-

Nylon thread

Procedure:

-

Solution Preparation: Prepare a saturated aqueous solution of lithium formate monohydrate at a temperature slightly above room temperature (e.g., 35-40 °C). The exact concentration will depend on the solubility of LFMH at that temperature. Continuous stirring for several hours ensures homogeneity.

-

Filtration: Filter the saturated solution using a high-quality filter paper (e.g., Whatman No. 1) to remove any suspended impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallization vessel. The vessel is then placed in a constant temperature bath to maintain a stable temperature throughout the growth period. The top of the vessel is loosely covered to allow for slow evaporation of the solvent.

-

Seeding: For growing larger, high-quality crystals, a small, defect-free seed crystal can be suspended in the solution using a nylon thread.

-

Growth Period: The crystal growth process can take several days to weeks, depending on the desired crystal size and the rate of evaporation. The solution should be monitored periodically.

-

Harvesting: Once the crystals have reached the desired size, they are carefully removed from the solution, and any residual solution is gently wiped from the crystal surfaces.

Second Harmonic Generation (SHG) Efficiency Measurement by the Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a versatile method for the preliminary screening of materials for their second harmonic generation efficiency.[1]

Materials and Equipment:

-

Powdered sample of lithium formate monohydrate (uniform particle size)

-

Reference material with known SHG efficiency (e.g., KDP powder of the same particle size)

-

Q-switched Nd:YAG laser (λ = 1064 nm)

-

Sample holder

-

Photomultiplier tube (PMT) or a suitable photodetector

-

Oscilloscope

-

Optical filters (to block the fundamental wavelength and transmit the second harmonic)

Procedure:

-

Sample Preparation: The grown LFMH single crystals are crushed and ground into a fine powder. The powder is then sieved to obtain a uniform particle size.

-

Experimental Setup: A Q-switched Nd:YAG laser is used as the fundamental source. The laser beam is directed onto the powdered sample held in a sample holder.

-

Data Acquisition: The generated second harmonic signal (at 532 nm) is detected by a photomultiplier tube after passing through a filter that blocks the fundamental 1064 nm wavelength. The output from the PMT is then displayed on an oscilloscope.

-

Comparison with Reference: The SHG intensity of the LFMH sample is compared with that of a standard reference material, such as KDP, under identical experimental conditions. The relative SHG efficiency is then calculated.

Phase-Matching in Lithium Formate Monohydrate

The logical relationship for achieving phase-matching in a birefringent crystal like LFMH is depicted below.

Conclusion

Lithium formate monohydrate exhibits promising nonlinear optical properties, making it a subject of interest for frequency conversion applications. Its relatively high SHG efficiency and laser damage threshold are notable. This guide has provided a consolidated overview of its key characteristics and the experimental methodologies used for its synthesis and NLO characterization. Further research to determine its complete set of nonlinear optical tensor coefficients and precise refractive index dispersion data will be crucial for fully realizing its potential in various photonic devices.

References

Lithium Formate as a High-Performance Buffer: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preliminary investigation into the utility of lithium formate (B1220265) as a specialized buffer in research and drug development. With a focus on its application in sensitive analytical techniques and protein crystallization, this document outlines the physicochemical properties, experimental protocols, and comparative advantages of lithium formate, positioning it as a valuable, often overlooked, tool in the modern laboratory.

Core Properties and Physicochemical Data

Lithium formate (HCOOLi) is the lithium salt of formic acid. Its utility as a buffer is dictated by the pKa of formic acid, which is approximately 3.75.[1][2] This establishes an effective buffering range of pH 2.75 to 4.75 , making it ideal for acidic conditions.[1][3] As a salt of a strong base (lithium hydroxide) and a weak acid (formic acid), it is particularly suited for applications requiring a volatile, Mass Spectrometry (MS)-friendly buffer system.

The selection of lithium as the cation, instead of the more common ammonium (B1175870) or sodium, can be advantageous. While ammonium formate is widely used due to the volatility of both the cation and anion, lithium can be a desirable, non-reactive counter-ion in specific applications where the ammonium ion might interfere.

For ease of comparison, the key quantitative data for lithium formate and its constituent acid are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | HCOOLi (Anhydrous) / HCO₂Li · H₂O (Monohydrate) | [4] |

| Molecular Weight | 51.96 g/mol (Anhydrous) / 69.97 g/mol (Monohydrate) | [4] |

| Formic Acid pKa | ~3.75 | [1][2] |

| Effective Buffer pH Range | 2.75 – 4.75 | [1][3] |

| Solubility | Highly soluble in water. | [5][6] |

Applications in Drug Development

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, mobile phase composition is critical for achieving sharp, symmetrical peaks and high sensitivity. Formate buffers are widely employed because they are volatile and do not foul the mass spectrometer source.[7] While many studies utilize ammonium formate, the principles underlying its effectiveness are directly applicable to lithium formate.

The primary role of the formate buffer is to increase the ionic strength of the mobile phase at a controlled acidic pH.[8] This is particularly beneficial for the analysis of basic and peptide analytes, which can exhibit poor peak shape (tailing) due to secondary ionic interactions with the stationary phase. By increasing the ionic strength, the formate buffer helps to mask these unwanted interactions, leading to improved chromatography.

Studies comparing mobile phases containing only formic acid to those buffered with ammonium formate have shown that the buffered system can significantly improve peak shape and sample load tolerance.[8][9] Furthermore, in comparative studies of mobile phase additives, formate-based systems have demonstrated higher analyte response and sensitivity in MS detection compared to acetate (B1210297) systems.[10]

Protein Crystallography

The process of obtaining high-quality protein crystals for structural studies is empirical and often requires screening a wide array of chemical conditions. Formate salts, including lithium, sodium, and ammonium formate, are common components of crystallization screens.[11][12] They act as precipitants, carefully reducing the solubility of the protein to encourage the formation of a well-ordered crystal lattice.

The choice of cation (e.g., lithium, sodium, ammonium) can be critical, as different ions can lead to different crystal forms and diffraction qualities for the same protein.[13] For instance, in the crystallization of Helicobacter pylori adhesin A, lithium sulfate (B86663) produced larger crystals with significantly higher diffraction resolution compared to ammonium sulfate, demonstrating the importance of screening different cations.[13][14] This highlights the potential of lithium formate to yield unique and high-quality crystals where other formate salts may not be successful.

Experimental Protocols

Preparation of a Lithium Formate Buffer (e.g., 100 mM, pH 3.75)

This protocol describes the preparation of a stock solution that can be diluted for use in applications such as HPLC mobile phase.

Materials:

-

Lithium Carbonate (Li₂CO₃) or Lithium Hydroxide (LiOH)

-

Formic Acid (HCOOH), high-purity (e.g., LC-MS grade)

-

High-purity water (e.g., Milli-Q or LC-MS grade)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Lithium Base: To prepare 1 L of a 100 mM lithium formate solution, start by adding approximately 800 mL of high-purity water to a beaker.

-

Add Lithium Carbonate: Slowly add 3.69 g of lithium carbonate (or 2.39 g of lithium hydroxide) to the water while stirring. Note: This method is adapted from procedures for preparing formate solutions where a base is neutralized with formic acid.[15]

-

Neutralize with Formic Acid: While continuing to stir, slowly add high-purity formic acid to the solution. Monitor the pH closely with a calibrated pH meter.

-

Adjust pH: Continue adding formic acid dropwise until the pH of the solution reaches the desired value (e.g., 3.75). The Henderson-Hasselbalch equation dictates that at this pH, the concentrations of formic acid and formate will be approximately equal, providing maximum buffer capacity.

-

Final Volume: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Bring the solution to the final volume of 1 L with water.

-

Filtration: For HPLC applications, filter the buffer through a 0.22 µm membrane filter to remove any particulates that could damage the chromatographic system.

-

Storage: Store the buffer in a clean, sealed container at room temperature or refrigerated to prevent microbial growth.

General Protocol for Protein Crystallization Screening

This is a generalized protocol for using a formate salt like lithium formate as a precipitant in a vapor diffusion experiment.

Materials:

-

Purified protein solution (5-15 mg/mL in a low-ionic-strength buffer)

-

Lithium formate stock solution (e.g., 4 M)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Coverslips (for hanging drop) or sealing tape

-

Pipettes capable of handling microliter volumes

Procedure:

-

Prepare Reservoir: Pipette 500 µL of the lithium formate precipitant solution into the reservoir of a crystallization plate well. The concentration may vary (e.g., 1.5 M to 4.0 M) as part of a broader screening experiment.

-

Prepare the Drop (Sitting Drop Method):

-

Pipette 1 µL of the purified protein solution into the drop well.

-

Pipette 1 µL of the reservoir solution into the same drop.

-

Gently mix by aspirating and dispensing a few times without introducing air bubbles.

-

-

Seal the Well: Carefully seal the well with clear sealing tape to create a closed system.

-

Incubation: Store the plate in a stable environment (e.g., a 20°C incubator) free from vibrations.

-

Monitoring: Periodically inspect the drops under a microscope over several days to weeks, looking for the formation of crystals.

Visualized Workflows and Relationships

The following diagrams illustrate key concepts and workflows where a lithium formate buffer would be applied.

Conclusion

Lithium formate presents itself as a highly capable buffer for specialized applications in drug development. Its effective buffering range in the acidic pH spectrum, coupled with its volatility and the unique properties of the lithium cation, makes it a strong candidate for developing robust LC-MS methods and for screening protein crystallization conditions. While ammonium formate is more commonly cited, the underlying chemical principles suggest that lithium formate is a compelling alternative that warrants consideration, particularly when standard protocols require optimization or when the presence of ammonium ions is undesirable. Further direct comparative studies are encouraged to fully elucidate its performance characteristics against other common formate salts.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pH Tanges of Common Buffers Used in HPLC - HPLC Primer [mtc-usa.com]

- 4. Lithium formate | CHLiO2 | CID 23680280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. halocolumns.com [halocolumns.com]

- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]

- 11. Crystallization of SHARPIN using an automated two-dimensional grid screen for optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. Crystallization and X-ray analysis of the extracellular adhesion domain of Helicobacter pylori adhesin A: the significance of the cation composition in the crystallization precipitant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN110950752A - Preparation method of lithium formate solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Properties and Hazards of Lithium Formate (CAS Number: 556-63-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, hazards, and experimental evaluation methods for Lithium Formate (B1220265) (CAS 556-63-8). The information is presented to support research, development, and safety protocols for professionals working with this compound.

Chemical and Physical Properties

Lithium formate is the lithium salt of formic acid. It is a white crystalline solid that is soluble in water.[1][2] Key quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | CHLiO₂ | [3] |

| Molecular Weight | 51.96 g/mol | [4] |

| CAS Number | 556-63-8 | [3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 273 °C (546.15 K) | [3][5] |

| Boiling Point | 100.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in water. | [1][2] |

| Purity | ≥98% | [3] |

Hazards and Toxicology

Lithium formate is classified as an irritant.[6] The primary hazards are associated with skin, eye, and respiratory tract irritation.[6]

| Hazard Statement | GHS Classification | Reference |

| H315 | Causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [3][6] |

| H335 | May cause respiratory irritation | [3][6] |

Experimental Protocols

The assessment of skin and eye irritation for chemical substances like lithium formate is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and animal welfare considerations.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[7]

Methodology:

-

Animal Model: The albino rabbit is the recommended model.[8]

-

Test Substance Application: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a small area of clipped skin (approximately 6 cm²) on the back of the animal.[1]

-

Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).[7]

-

Scoring: Observations are scored at 60 minutes, 24, 48, and 72 hours after patch removal.[1] The severity of the skin reactions is graded according to a standardized scoring system.[1]

-

Data Interpretation: The scores are used to classify the substance's irritation potential.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[9]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[3]

-

Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[3] The other eye remains untreated and serves as a control.[9]

-

Anesthesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[9] Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[9]

-

Scoring: The ocular lesions are scored using a standardized system.[9]

-

Data Interpretation: The scores and the reversibility of the observed effects are used to classify the substance's eye irritation potential.[4]

Visualizations

Experimental Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance, starting from information gathering to the final risk assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. nucro-technics.com [nucro-technics.com]

Unlocking the Potential of Lithium Formate: A Technical Guide to its Theoretical Capacity in Batteries

For Immediate Release

A Deep Dive into the Application of Lithium Formate (B1220265) as a High-Capacity Prelithiation Additive for Next-Generation Lithium-Ion Batteries

This technical guide provides a comprehensive overview of the theoretical and practical aspects of utilizing lithium formate (HCOOLi) as a prelithiation additive in lithium-ion batteries. Tailored for researchers, scientists, and professionals in battery technology and development, this document details the material's electrochemical properties, theoretical capacity calculations, experimental methodologies, and performance data.

Introduction: The Prelithiation Challenge and the Promise of Lithium Formate

The initial charge cycle of a lithium-ion battery is invariably plagued by an irreversible loss of lithium ions due to the formation of a solid electrolyte interphase (SEI) layer on the anode. This phenomenon curtails the overall energy density and cycling lifespan of the battery. Prelithiation, the process of pre-loading the anode with a supplemental source of lithium, has emerged as a promising strategy to counteract this initial capacity loss.

Lithium formate has garnered significant attention as a prelithiation candidate owing to its remarkably high theoretical capacity.[1][2] This organic lithium salt offers a convenient and potentially cost-effective means to enhance the performance of lithium-ion batteries. However, its practical implementation has been hindered by a high decomposition potential, which typically falls outside the stable operating voltage window of conventional cathodes.[1][3] This guide explores the strategies being developed to overcome this challenge and unlock the full potential of lithium formate.

Theoretical Capacity of Lithium Formate

The theoretical specific capacity of an electrode material is calculated based on the total amount of charge transferred per unit mass during the electrochemical reaction. The formula for theoretical specific capacity (Q) is:

Q (mAh/g) = (n * F) / (M * 3.6)

Where:

-

n is the number of electrons transferred per formula unit.

-

F is the Faraday constant (96485 C/mol).

-

M is the molar mass of the active material in g/mol .

-

3.6 is the conversion factor from coulombs to milliampere-hours (C/mAh).

For lithium formate (HCOOLi), the electrochemical decomposition reaction that releases lithium ions is as follows:

HCOOLi → HCOO• + Li⁺ + e⁻

In this reaction, one electron (n=1) is transferred per formula unit of lithium formate. The molar mass of lithium formate (CHLiO₂) is approximately 51.95 g/mol .[4]

Therefore, the theoretical capacity of lithium formate is calculated as:

Q = (1 * 96485 C/mol) / (51.95 g/mol * 3.6 C/mAh) ≈ 515 mAh/g

This high theoretical capacity of 515 mAh/g makes lithium formate a highly attractive prelithiation additive.[1][2]

Overcoming the High Decomposition Potential: Key Strategies

The primary obstacle to the widespread adoption of lithium formate is its high decomposition potential, which can be as high as 4.84 V.[1][2] This is significantly above the typical charging cutoff voltage for many common cathode materials. To address this, researchers have focused on two main strategies:

-

Particle Size Reduction via Ball Milling: High-energy ball milling is employed to reduce the particle size of lithium formate. This increases the surface area and improves the contact between the lithium formate, conductive additives, and the current collector, thereby enhancing the reaction kinetics and lowering the decomposition potential.[1]

-

Catalytic Activity of Transition Metal Oxides: The introduction of transition metal oxides such as nickel oxide (NiO), cobalt(II,III) oxide (Co₃O₄), and manganese(III) oxide (Mn₂O₃) as catalysts has been shown to significantly reduce the decomposition potential of lithium formate.[1][2] These catalysts are believed to lower the activation energy of the decomposition reaction.

The logical relationship between the challenges, strategies, and outcomes is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on lithium formate as a prelithiation additive.

Table 1: Theoretical and Practical Capacity of Lithium Formate

| Parameter | Value | Reference |

| Theoretical Specific Capacity | 515 mAh/g | [1][2] |

| Practical Capacity (with Acetylene (B1199291) Black) | 406 mAh/g | [1] |

| Practical Capacity (Ball-milled, with Acetylene Black) | 456 mAh/g | [1] |

Table 2: Decomposition Potential of Lithium Formate with Different Conductive Agents

| Conductive Agent | Decomposition Potential (V) | Reference |

| Acetylene Black (AB) | 4.84 | [1] |

| Super P (SP) | 4.82 | [1] |

| Ketjen Black (KB) | 4.42 | [1] |